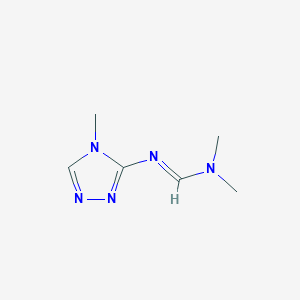

(E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide

描述

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

科学研究应用

Chemistry

In chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility makes it valuable for the development of new products in agriculture and materials science .

作用机制

The mechanism of action of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, it interferes with the cell cycle and induces apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- 4-Amino-4H-1,2,4-triazole-3-thiol

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- 4-Phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is unique due to its specific substitution pattern and the presence of the formimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural characteristics enable it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | N,N-dimethyl-N'-(4-methyl-1,2,4-triazol-3-yl)methanimidamide |

| Molecular Formula | C6H11N5 |

| CAS Number | 85660-17-9 |

| Molecular Weight | 155.19 g/mol |

The biological activity of this compound is primarily attributed to its mechanism of action, which varies depending on the target organism or cell type:

- Antimicrobial Activity : The compound inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. It has shown efficacy against a range of bacterial and fungal strains.

- Anticancer Activity : In cancer research, this compound interferes with the cell cycle and induces apoptosis in various cancer cell lines. This action is facilitated by the compound's ability to disrupt critical cellular processes necessary for tumor growth.

Antimicrobial Efficacy

Numerous studies have investigated the antimicrobial properties of this compound. For instance:

- A study published in MDPI reported that derivatives of triazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potency against resistant strains .

Anticancer Properties

Research into the anticancer effects of this compound has demonstrated promising results:

- In vitro studies have shown that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis through activation of caspase pathways .

Case Study 1: Antimicrobial Activity

A recent investigation focused on the synthesis and biological evaluation of triazole derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 8 µg/mL .

Case Study 2: Anticancer Research

Another study evaluated the anticancer potential of this compound on human lung adenocarcinoma cells (A549). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of this compound .

常见问题

Q. What are the common synthetic routes for (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide?

Basic Synthesis & Characterization

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a substituted triazole precursor (e.g., 4-methyl-4H-1,2,4-triazole-3-amine) with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in ethanol or methanol. The reaction progress is monitored by TLC, and the product is purified via recrystallization or column chromatography. Structural confirmation relies on IR (to identify formimidamide C=N stretches ~1600–1650 cm⁻¹), ¹H NMR (singlets for N(CH₃)₂ groups at ~3.0–3.3 ppm), and ¹³C NMR (characteristic imine carbon at ~155–160 ppm) .

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Advanced Reaction Optimization

Yield optimization requires systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residues. Ethanol or methanol balances reactivity and ease of isolation .

- Temperature control : Reflux (~80°C) accelerates kinetics but risks side reactions (e.g., triazole ring decomposition). Lower temperatures (50–60°C) with extended reaction times (6–8 hours) may improve selectivity .

- Catalysts : K₂CO₃ or other mild bases can deprotonate intermediates, facilitating imine bond formation .

- Workup : Ice-water quenching followed by filtration minimizes byproduct contamination. Recrystallization in ethanol yields high-purity crystals .

Q. What spectroscopic techniques are critical for confirming the E-configuration of the formimidamide group?

Basic Structural Analysis

The E-configuration is confirmed via:

- ¹H NMR : Absence of the azomethine proton signal (typically ~7.9 ppm in the Z-isomer) due to steric hindrance in the E-form. Distinct singlet peaks for N(CH₃)₂ groups (non-equivalent in E-form) appear at ~3.23 and 2.71 ppm .

- 13C NMR : The imine carbon resonates at ~160 ppm, with deshielding effects distinguishing E/Z isomers .

- IR : Sharp C=N stretches (~1630 cm⁻¹) and absence of N–H bands confirm the formimidamide structure .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Advanced Data Contradiction Analysis

Discrepancies often arise from solvent effects, dynamic conformational changes, or computational model limitations. To address:

- Solvent correction : DFT calculations (e.g., B3LYP/6-31G*) should include implicit solvent models (e.g., IEFPCM for DMSO or CDCl₃) .

- Dynamic effects : Variable-temperature NMR can identify rotamers or tautomers causing signal splitting .

- Hybrid methods : Combine experimental data (e.g., NOESY for spatial proximity) with DFT-optimized geometries to validate predicted shifts .

Q. What in vitro assays evaluate the anticancer potential of this compound?

Basic Biological Activity

Standard assays include:

- MTT/Proliferation assays : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death.

- Molecular docking : Preliminary screening against kinases (e.g., EGFR) or DNA topoisomerases to identify binding affinities .

Q. How to design experiments to elucidate the mechanism of action against cancer cells?

Advanced Mechanistic Studies

- Kinase profiling : Use immobilized kinase assays to identify inhibitory activity (e.g., against PI3K/Akt pathway).

- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- In vivo models : Xenograft studies in mice to validate efficacy and toxicity .

Q. Which DFT methods are suitable for studying electronic properties?

Basic Computational Chemistry

The B3LYP hybrid functional with a 6-31G* basis set is widely used for:

- Optimizing geometry to predict bond lengths/angles.

- Calculating HOMO-LUMO gaps to assess reactivity.

- Simulating IR and NMR spectra for comparison with experimental data .

Q. How to address contradictions between predicted and observed reactivity in nucleophilic reactions?

Advanced Computational-Experimental Integration

- Solvent effects : Include explicit solvent molecules in DFT models (e.g., ethanol coordination).

- Transition state analysis : Use QM/MM methods to map reaction pathways and identify rate-limiting steps.

- Kinetic studies : Variable-concentration NMR or stopped-flow spectroscopy to validate computational barriers .

属性

IUPAC Name |

N,N-dimethyl-N'-(4-methyl-1,2,4-triazol-3-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-10(2)4-7-6-9-8-5-11(6)3/h4-5H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCUFSKPWEVFZ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1/N=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。